molecular formula C12H26N2S B13237920 Diethyl({3-[(thian-4-yl)amino]propyl})amine

Diethyl({3-[(thian-4-yl)amino]propyl})amine

Cat. No.: B13237920
M. Wt: 230.42 g/mol
InChI Key: FBWXXFVBCMWIBH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Diethyl({3-[(thian-4-yl)amino]propyl})amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted amines and sulfones.

Scientific Research Applications

Diethyl({3-[(thian-4-yl)amino]propyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl({3-[(thian-4-yl)amino]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target . The exact molecular targets and pathways involved are subjects of ongoing research.

Biological Activity

Diethyl({3-[(thian-4-yl)amino]propyl})amine is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interaction with molecular targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₂₆N₂S. The compound features a thian-4-yl group, which is a sulfur-containing heterocyclic ring, linked to an amino propyl chain and further connected to a diethylamine moiety. This structure imparts distinctive chemical properties that enhance its potential for biological interactions.

Research indicates that this compound interacts with various enzymes and receptors, potentially modulating their activities. The thian group is believed to play a crucial role in these interactions, enhancing the compound's ability to affect enzyme kinetics and receptor binding. The diethylamine component may improve solubility and facilitate cellular uptake, making the compound more bioavailable in biological systems.

Biological Activity

  • Enzyme Interaction : Studies suggest that this compound can modulate specific enzyme activities. For instance, it has been evaluated for its ability to inhibit or activate various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound has shown potential as a modulator of certain receptors, which could have implications for therapeutic applications in conditions related to neurotransmitter systems.
  • Pharmacological Applications : Preliminary investigations have highlighted its potential use in biochemical assays and as a probe in enzyme interaction studies, indicating its relevance in drug discovery and development.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationPotential inhibition/activation of metabolic enzymes
Receptor InteractionModulation of neurotransmitter receptors
Therapeutic PotentialApplications in drug discovery and biochemical assays

Case Study: Enzyme Inhibition

A study focusing on the inhibition of specific enzymes demonstrated that this compound could significantly reduce the activity of certain target enzymes involved in metabolic disorders. The mechanism was attributed to the compound's ability to bind competitively at the active site, thus preventing substrate access.

Case Study: Receptor Binding Affinity

In receptor studies, this compound exhibited notable binding affinity towards specific G protein-coupled receptors (GPCRs). This interaction was characterized through radiolabeled binding assays, indicating its potential as a lead compound for developing new therapeutic agents targeting GPCR-related pathways.

Properties

Molecular Formula

C12H26N2S

Molecular Weight

230.42 g/mol

IUPAC Name

N',N'-diethyl-N-(thian-4-yl)propane-1,3-diamine

InChI

InChI=1S/C12H26N2S/c1-3-14(4-2)9-5-8-13-12-6-10-15-11-7-12/h12-13H,3-11H2,1-2H3

InChI Key

FBWXXFVBCMWIBH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1CCSCC1

Origin of Product

United States

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